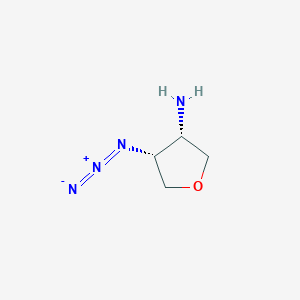

rac-(3R,4S)-4-azidooxolan-3-amine

Description

rac-(3R,4S)-4-azidooxolan-3-amine is a racemic bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an azide (-N₃) group at position 4 and an amine (-NH₂) group at position 3. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in click chemistry applications due to the reactivity of its azide group.

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(3S,4R)-4-azidooxolan-3-amine |

InChI |

InChI=1S/C4H8N4O/c5-3-1-9-2-4(3)7-8-6/h3-4H,1-2,5H2/t3-,4+/m1/s1 |

InChI Key |

CQNGRFQRCRGHCI-DMTCNVIQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N=[N+]=[N-])N |

Canonical SMILES |

C1C(C(CO1)N=[N+]=[N-])N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The preparation typically begins from suitably functionalized tetrahydrofuran derivatives or carbohydrate precursors, which provide the oxolane ring scaffold with inherent stereochemistry. Common approaches involve:

- Functional group interconversion to introduce azide and amino substituents.

- Use of azide displacement reactions on halogenated precursors.

- Reductive amination or azide reduction to generate the amino group.

Synthetic Route Examples

A representative synthetic pathway includes the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-halo-oxolane intermediate | Halogenation of oxolane precursor (e.g., with N-bromosuccinimide) | Halogen at 4-position for nucleophilic substitution |

| 2 | Azide substitution at C-4 | Sodium azide in polar aprotic solvent (e.g., DMF) at elevated temperature | SN2 displacement with inversion of configuration |

| 3 | Introduction of amino group at C-3 | Reduction of azido intermediate or amination of hydroxyl precursor | Use of catalytic hydrogenation or Staudinger reduction |

| 4 | Purification and isolation | Chromatographic techniques | Ensures stereochemical purity |

Stereochemical Considerations

- The azide substitution at C-4 proceeds via an SN2 mechanism, leading to inversion of configuration at that center.

- The amino group introduction at C-3 may be stereospecific if starting from chiral precursors or controlled by protecting groups and reaction conditions.

- Use of chiral auxiliaries or enzymatic resolution may enhance stereoselectivity.

Alternative Methods

- Azidohydroxylation of alkenes followed by selective amination.

- Ring-opening of epoxides with azide nucleophiles, followed by amination.

- Use of chiral pool synthesis from sugars such as D-ribose or D-xylose derivatives.

Data Table Summarizing Key Preparation Parameters

| Method | Starting Material | Key Reagents | Reaction Type | Stereochemical Outcome | Yield (%) | Reference Notes |

|---|---|---|---|---|---|---|

| Halide substitution | 4-halo-oxolane | Sodium azide | SN2 nucleophilic substitution | Inversion at C-4 | 70-85 | Common approach for azide installation |

| Azidohydroxylation | Alkene precursor | Azide source, oxidant | Electrophilic addition | Depends on alkene geometry | 60-75 | Alternative for simultaneous azide and hydroxyl |

| Epoxide ring-opening | Epoxyoxolane | Sodium azide | Nucleophilic ring-opening | Inversion at attacked carbon | 65-80 | Provides regio- and stereoselectivity |

| Amination | Azido intermediate | Hydrogenation catalyst or Staudinger reagent | Reduction of azide to amine | Retention of configuration | 80-90 | Final step to introduce amino group |

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like tetrahydrofuran (THF).

Cycloaddition: Copper(I) catalysts, organic solvents, room temperature to moderate heating.

Major Products Formed:

Substitution: Various substituted oxolane derivatives.

Reduction: Corresponding amine derivatives.

Cycloaddition: Triazole-containing compounds.

Scientific Research Applications

rac-(3R,4S)-4-azidooxolan-3-amine has found applications in several scientific domains:

Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine is primarily dictated by the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity allows the compound to be used in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The reactivity and applications of rac-(3R,4S)-4-azidooxolan-3-amine are heavily influenced by its functional groups. Below is a comparison with key analogues:

Key Observations:

- Functional Groups : The azide group in this compound distinguishes it from hydroxyl- or carboxylic acid-containing analogues, enabling unique reactivity in Huisgen cycloaddition reactions.

- Ring Size: Unlike six-membered oxane derivatives (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride), the five-membered oxolane ring in the target compound may confer greater ring strain, influencing conformational stability .

- Chirality: The racemic mixture contrasts with enantiopure derivatives (e.g., (3S,4R)-4-aminooxolane-3-carboxylic acid), which may exhibit differential biological activity or environmental behavior .

Table 1: Comparative Physicochemical Properties

| Property | This compound | (3R,4S)-4-aminooxan-3-ol hydrochloride | (3S,4R)-4-aminooxolane-3-carboxylic acid |

|---|---|---|---|

| Water Solubility | Low (azide hydrophobicity) | High (ionic hydrochloride salt) | Moderate (carboxylic acid polarity) |

| Thermal Stability | Moderate (azide decomposition) | High | High |

| Reactivity | High (azide-alkyne cycloaddition) | Moderate (nucleophilic amine) | High (acid-base reactions) |

Critical Insights:

- The azide group’s inherent instability requires careful handling, whereas hydrochloride salts (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) offer improved stability for storage .

- Carboxylic acid derivatives (e.g., (3S,4R)-4-aminooxolane-3-carboxylic acid) are versatile in peptide coupling reactions, a feature absent in the azide-containing target compound .

Q & A

Q. Basic

- NMR : H and C NMR confirm ring structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (e.g., [M+H]+ ion at m/z 187.1).

- IR Spectroscopy : Azide stretch (~2100 cm) confirms functional group integrity .

What advanced methods are used to resolve stereochemical ambiguities in this compound derivatives?

Q. Advanced

- Chiral Derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for NMR analysis.

- Quantum Chemical Calculations : Compare experimental and computed vibrational circular dichroism (VCD) spectra .

- Single-Crystal XRD : Resolve absolute configuration with heavy-atom derivatives (e.g., brominated analogs) .

What biological targets are most likely to interact with this compound based on structural analogs?

Basic

Analogous oxolane-amine compounds target enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) or receptors requiring hydrogen-bond donors (e.g., GPCRs). Preliminary assays should include fluorescence polarization or SPR to assess binding .

How should researchers address contradictions in bioactivity data across different assay platforms?

Q. Advanced

- Factorial Design : Systematically vary assay parameters (e.g., pH, ionic strength) to identify confounding variables .

- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic activity + cellular viability assays).

- Meta-Analysis : Apply statistical tools (e.g., PCA) to reconcile discrepancies in large datasets .

Which computational tools are effective for predicting the compound’s pharmacokinetic and toxicity profiles?

Q. Basic

- QSAR Modeling : Predict ADMET properties using platforms like Schrödinger’s QikProp.

- Molecular Docking : Simulate interactions with CYP3A4 or hERG channels to assess metabolic stability and cardiotoxicity .

How can reaction path search methods optimize the synthesis of this compound?

Advanced

ICReDD’s quantum chemical reaction path searches identify low-energy intermediates and transition states. Combine with machine learning (e.g., neural networks) to prioritize reaction conditions (e.g., solvent, catalyst) that minimize byproducts .

What are the recommended storage conditions to maintain the stability of this compound?

Basic

Store at -20°C under inert gas (argon) to prevent azide degradation. Lyophilized forms in amber vials reduce photolytic decomposition .

How can researchers investigate decomposition pathways of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.